molecular formula C10H19NO2 B13257184 Cyclohexyl 2-aminobutanoate

Cyclohexyl 2-aminobutanoate

Cat. No.: B13257184
M. Wt: 185.26 g/mol
InChI Key: RLCWNMXJPIYPAF-UHFFFAOYSA-N
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Description

Cyclohexyl 2-aminobutanoate is an organic compound with the molecular formula C10H19NO2 It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 2-aminobutanoate can be synthesized through the esterification of 2-aminobutanoic acid with cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 2-aminobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexyl 2-aminobutanoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming cyclohexyl 2-aminobutanol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Cyclohexyl 2-aminobutanoic acid.

    Reduction: Cyclohexyl 2-aminobutanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexyl 2-aminobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 2-aminobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-aminobutanoic acid, which can then participate in various biochemical pathways. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    Cyclohexyl 2-aminobutanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Cyclohexyl 2-aminobutanol: Similar structure but with an alcohol group instead of an ester.

    Cyclohexyl 2-aminopropanoate: Similar structure but with a shorter carbon chain.

Uniqueness: Cyclohexyl 2-aminobutanoate is unique due to its specific combination of a cyclohexyl group and an esterified 2-aminobutanoic acid. This combination imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

cyclohexyl 2-aminobutanoate

InChI

InChI=1S/C10H19NO2/c1-2-9(11)10(12)13-8-6-4-3-5-7-8/h8-9H,2-7,11H2,1H3

InChI Key

RLCWNMXJPIYPAF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1CCCCC1)N

Origin of Product

United States

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